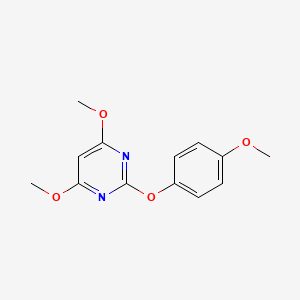

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Description

Properties

IUPAC Name |

4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-16-9-4-6-10(7-5-9)19-13-14-11(17-2)8-12(15-13)18-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSODFAQZZBGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258573 | |

| Record name | 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866136-43-8 | |

| Record name | 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866136-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine typically involves multiple steps, including condensation, cyclization, and methoxylation reactions. One common method involves the following steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained in the previous step, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained in the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to improve yield and selectivity while minimizing waste and environmental impact. These methods may include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The methoxy and methoxyphenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine include other pyrimidine derivatives with methoxy and phenoxy substituents, such as:

- 4,6-Dimethoxy-2-(4-hydroxyphenoxy)pyrimidine

- 4,6-Dimethoxy-2-(4-chlorophenoxy)pyrimidine

- 4,6-Dimethoxy-2-(4-nitrophenoxy)pyrimidine .

Uniqueness

The uniqueness of this compound lies in its specific combination of methoxy and methoxyphenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structure, which includes two methoxy groups and a phenoxy moiety, suggesting a diverse range of interactions within biological systems.

- Molecular Formula : C14H16N2O4

- Molecular Weight : 288.29 g/mol

- CAS Number : 866136-43-8

The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways involved in cancer progression. The compound has been shown to affect:

- Topoisomerases : Inhibition of topoisomerases I and II, which are crucial for DNA replication and transcription.

- VEGF Pathway : Reduction of vascular endothelial growth factor (VEGF) levels, thereby inhibiting angiogenesis in tumors.

- Cell Cycle Arrest : Induction of cell cycle arrest in the G1 or S phase, leading to apoptosis in cancer cells.

Biological Activity

Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its biological activity:

Case Studies

- Antitumor Activity : A study evaluated various pyrimidine derivatives, including this compound, for their anticancer properties. The compound exhibited potent cytotoxicity against LoVo and A549 cell lines, with significant apoptosis induction observed at concentrations ranging from 5 to 20 µM .

- VEGF Inhibition : Another investigation highlighted the compound's ability to reduce VEGF levels by approximately 85% in OVCAR-4 cells. This effect was linked to the inhibition of VEGFR-2 phosphorylation, suggesting a mechanism that could be exploited for anti-angiogenic therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability. The compound is primarily metabolized through phase I reactions, involving cytochrome P450 enzymes, which facilitate its conversion into active metabolites that retain biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, replacing a leaving group (e.g., methylsulfonyl) in 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with a 4-methoxyphenoxy group under basic conditions (e.g., NaH in DMF). Microwave-assisted synthesis may enhance reaction efficiency and yield .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize temperature (80–120°C), solvent polarity, and stoichiometry of reagents to minimize side products.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm bond lengths (e.g., C–O, C–N) and planar geometry. Use SHELX software for refinement .

- Spectroscopy : H/C NMR to verify methoxy ( ppm) and aromatic proton environments. High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid contact with oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .

- NBO Analysis : Evaluate charge distribution and hydrogen-bonding potential (e.g., methoxy oxygen as H-bond acceptors) .

- Applications : Guide functionalization strategies for drug design or material science.

Q. What strategies resolve contradictions in experimental data (e.g., conflicting crystal packing or spectroscopic results)?

- Case Study : If X-ray data shows planar geometry but NMR suggests conformational flexibility:

- Cross-validate with variable-temperature NMR to assess dynamic behavior.

- Use molecular dynamics simulations to model packing effects in the solid vs. solution states .

Q. How does substituent variation (e.g., methoxy vs. alkyl groups) impact biological activity in pyrimidine derivatives?

- Structure-Activity Relationship (SAR) :

- Replace the 4-methoxyphenoxy group with bulkier substituents (e.g., tert-butyl) and assay inhibitory activity against target enzymes (e.g., RAGE).

- Correlate steric/electronic effects with IC values using regression models .

Q. What are the challenges in scaling up synthesis while maintaining purity for pharmacological studies?

- Process Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.